2-Ethoxy-3,5-difluorobenzyl bromide
Overview
Description
2-Ethoxy-3,5-difluorobenzyl bromide is an organic compound with the molecular formula C9H9BrF2O. It is a derivative of benzene, characterized by the presence of ethoxy, difluoro, and bromomethyl groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
It is known that benzyl bromides are generally used in organic synthesis as alkylating agents . They can react with a variety of nucleophiles, including amines, alcohols, and carboxylic acids, to form corresponding ethers, esters, and amides .
Mode of Action
2-Ethoxy-3,5-difluorobenzyl bromide, like other benzyl bromides, is likely to undergo nucleophilic substitution reactions . In these reactions, the bromide ion is displaced by a nucleophile, which can be a variety of biological molecules containing a reactive group (like -OH, -NH2, -SH). The exact mode of action would depend on the specific nucleophile it encounters in the biological system.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the biochemical pathways it affects. Given its potential reactivity with various biological molecules, it could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of this compound . For instance, its reactivity might be affected by the pH of the environment, as this could influence the protonation state of potential nucleophiles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3,5-difluorobenzyl bromide typically involves the bromination of 2-Ethoxy-3,5-difluorotoluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3,5-difluorobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-Ethoxy-3,5-difluorobenzyl azide, while oxidation with potassium permanganate produces 2-Ethoxy-3,5-difluorobenzoic acid .
Scientific Research Applications
2-Ethoxy-3,5-difluorobenzyl bromide has several applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-3,5-difluorotoluene: Similar structure but lacks the bromomethyl group.
2,4-Difluorobenzyl bromide: Similar structure but with different substitution pattern on the benzene ring.
3,5-Difluorobenzyl bromide: Lacks the ethoxy group but has a similar bromomethyl group.
Uniqueness
2-Ethoxy-3,5-difluorobenzyl bromide is unique due to the combination of ethoxy, difluoro, and bromomethyl groups on the benzene ring. This unique structure imparts specific reactivity and properties, making it valuable in various chemical syntheses and applications .
Properties
IUPAC Name |
1-(bromomethyl)-2-ethoxy-3,5-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-2-13-9-6(5-10)3-7(11)4-8(9)12/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNSQYMUVJSDLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101256625 | |
Record name | 1-(Bromomethyl)-2-ethoxy-3,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101256625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-82-6 | |
Record name | 1-(Bromomethyl)-2-ethoxy-3,5-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Bromomethyl)-2-ethoxy-3,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101256625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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